molecular formula C12H17BrO3 B7895586 4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene

4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene

Cat. No.: B7895586
M. Wt: 289.16 g/mol
InChI Key: KDRMMFCQMFHJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene (CAS: 1291487-18-7) is a brominated aromatic compound featuring a methyl group at position 2, a bromine atom at position 4, and a polyether chain at position 1. The polyether chain, 2-(2-methoxyethoxy)ethoxy, imparts hydrophilic properties, making the compound soluble in polar solvents such as methanol, ethanol, and dimethylformamide (DMF) . This structural motif is critical in applications requiring controlled solubility and reactivity, such as organic synthesis intermediates or ligands in coordination chemistry.

The bromine atom at position 4 enables participation in cross-coupling reactions (e.g., Suzuki, Stille), while the methyl group at position 2 provides steric and electronic modulation. The compound’s synthesis typically involves etherification of a bromophenol precursor with a polyether chain, followed by purification via column chromatography .

Properties

IUPAC Name

4-bromo-1-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-10-9-11(13)3-4-12(10)16-8-7-15-6-5-14-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRMMFCQMFHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalytic System : A mixture of ferric chloride (FeCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhances selectivity for para-bromination.

  • Temperature : The reaction is conducted at –60°C to –20°C to minimize side reactions.

  • Solvent : Dichloromethane serves as the solvent due to its low polarity and ability to stabilize reactive intermediates.

Procedure :

  • Dissolve o-cresol (3 mol) in dichloromethane (200 mL).

  • Add FeCl₃ (4–5% by mass relative to o-cresol) and tetrabutylammonium bromide (1% by mass).

  • Slowly add bromine (1:1 molar ratio to o-cresol) over 3–4 hours under vigorous stirring.

  • After completion, quench with sodium sulfite to remove excess bromine and isolate the crude product via liquid-liquid extraction.

Outcome :

  • 4-Bromo-2-methylphenol is obtained with 85–93% selectivity and a yield of 95.8% .

  • Key byproducts include ortho-brominated isomers, which are minimized through low-temperature conditions.

Synthesis of 1-Bromo-2-(2-Methoxyethoxy)ethane

The polyether side chain is synthesized as a standalone intermediate, 1-bromo-2-(2-methoxyethoxy)ethane , which is subsequently coupled to the brominated phenol.

Phosphorus Tribromide-Mediated Bromination

  • Starting Material : Diethylene glycol monomethyl ether (HOCH₂CH₂OCH₂CH₂OCH₃).

  • Reagent : Phosphorus tribromide (PBr₃) selectively converts the terminal hydroxyl group to a bromide.

Procedure :

  • Cool diethylene glycol monomethyl ether (15.6 mmol) in an ice bath under nitrogen.

  • Add PBr₃ (7.8 mmol) dropwise over 10 minutes.

  • Warm to room temperature, stir for 14 hours, and heat at 90°C for 1 hour to complete the reaction.

  • Quench with ice-water, neutralize with NaHCO₃ , and extract with diethyl ether.

Outcome :

  • 1-Bromo-2-(2-methoxyethoxy)ethane is isolated as a colorless oil with >90% purity .

Williamson Ether Synthesis for Side-Chain Attachment

The final step involves coupling the brominated phenol with the polyether bromide via Williamson ether synthesis , forming the desired ether linkage.

Alkylation of 4-Bromo-2-Methylphenol

  • Base : Potassium hydroxide (KOH) generates the phenoxide ion, enhancing nucleophilicity.

  • Solvent : Tetrahydrofuran (THF) facilitates the reaction by dissolving both ionic and organic species.

Procedure :

  • Dissolve 4-bromo-2-methylphenol (1 mol) in THF.

  • Add KOH (1.2 mol) and stir for 30 minutes to form the phenoxide.

  • Introduce 1-bromo-2-(2-methoxyethoxy)ethane (1.1 mol) dropwise.

  • Reflux at 65°C for 12–16 hours.

  • Quench with water, extract with dichloromethane, and concentrate under vacuum.

Optimization Insights :

  • Excess Alkylating Agent : A 10% molar excess of the bromide ensures complete conversion.

  • Temperature Control : Prolonged reflux improves yield but risks decomposition; 65°C balances efficiency and stability.

Outcome :

  • The target compound is obtained with a yield of 78–85% after purification by vacuum distillation.

Comparative Analysis of Synthetic Routes

StepKey Reagents/ConditionsYieldSelectivity
Bromination of o-CresolFeCl₃, quaternary ammonium salts, –60°C95.8%85–93%
Side-Chain SynthesisPBr₃, diethylene glycol monomethyl ether>90%>95%
Williamson CouplingKOH, THF, 65°C78–85%>90%

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • The methyl and hydroxyl groups compete as directing groups. Using FeCl₃ with quaternary ammonium salts suppresses ortho-bromination, favoring para substitution.

  • Steric Hindrance in Etherification :

    • The bulky polyether chain slows alkylation. Prolonged reaction times (16 hours) and polar aprotic solvents (THF) mitigate this issue.

  • Purification Complexity :

    • The final product’s high molecular weight and polarity necessitate vacuum distillation or column chromatography for isolation.

Industrial Scalability Considerations

  • Continuous Flow Reactors : For bromination and alkylation steps, flow systems enhance heat transfer and reduce side reactions.

  • Catalyst Recycling : FeCl₃ and quaternary ammonium salts can be recovered via aqueous extraction, reducing costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is as an intermediate in organic synthesis. Its bromine substituent allows for electrophilic aromatic substitution reactions, which are fundamental in creating more complex organic molecules. The compound can be utilized to synthesize various derivatives that possess biological activity or serve as precursors for pharmaceuticals.

Case Study: Synthesis of Pharmaceuticals

Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of drugs targeting various diseases. For example, compounds derived from similar structures have been explored for their potential in treating conditions such as diabetes and cancer. The ability to modify the methoxyethoxy group opens pathways for creating analogs with improved efficacy and selectivity.

Pharmaceutical Applications

The pharmaceutical industry shows significant interest in this compound due to its potential as a building block for drug development. The compound's structure can be altered to enhance pharmacological properties, including solubility and bioavailability.

Case Study: Dapagliflozin Synthesis

A notable example is its use in the synthesis of dapagliflozin, a medication used for managing type 2 diabetes. The synthetic pathway involves transformations where this compound serves as a critical intermediate. This highlights the compound’s role in developing therapeutics that improve patient outcomes in chronic diseases .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound is being investigated for use in material science. Its unique properties may allow it to function as a precursor for polymers or coatings that require specific chemical functionalities.

Potential Applications:

  • Polymer Synthesis: The bromine atom can facilitate cross-linking reactions, leading to the formation of novel polymeric materials with desired mechanical properties.
  • Coatings: The methoxyethoxy group may impart specific adhesion or hydrophobic characteristics to coatings used in various industrial applications.

Analytical Chemistry

This compound can also be utilized in analytical chemistry as a standard or reference material. Its distinct spectral properties make it suitable for calibration in techniques such as NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and the ether groups facilitate its binding to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers and Substituent Variations

4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene (CAS: 1291487-18-7):

  • Substituents: Bromo (position 4), methyl (position 1), methoxyethoxy (position 2).
  • Key Differences: The shorter ether chain (methoxyethoxy vs. 2-(2-methoxyethoxy)ethoxy) reduces hydrophilicity. NMR data shows upfield shifts for aromatic protons near the methyl group (δ 2.3 ppm for CH3) and downfield shifts for protons adjacent to bromine (δ 7.5–7.8 ppm) .

4-Bromo-2-ethoxy-1-methylbenzene (CAS: 33839-11-1):

  • Substituents: Ethoxy (position 2), methyl (position 1), bromo (position 4).
  • Comparison: The ethoxy group is less polar than the polyether chain, leading to lower solubility in water. Reactivity in cross-coupling reactions is comparable, but the ethoxy group may act as a weaker electron-donating group .

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene :

  • Substituents: Bromoethoxy (position 1), methyl (position 4), bromo (position 2).
  • Reactivity: The bromoethoxy group enables further functionalization (e.g., elimination to form vinyl ethers). However, the dual bromine atoms increase molecular weight (MW: 297.98 g/mol) and toxicity .

Functional Group Variations

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5): Substituents: Ketone (position 1), bromo (position 2), methoxyphenyl (position 4). Key Differences: The ketone group introduces electrophilic reactivity (e.g., nucleophilic addition). The absence of a polyether chain reduces solubility in polar solvents (logP: 2.1 vs. 1.5 for the target compound) .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide :

  • Substituents: Amide (position 1), nitro (position 2), methoxy (position 4).
  • Comparison: The nitro group enhances electron-withdrawing effects, reducing reactivity in cross-coupling reactions. The amide group allows hydrogen bonding, influencing crystallinity .

Physicochemical Properties

Property Target Compound 4-Bromo-2-ethoxy-1-methylbenzene 2-Bromo-1-(4-methoxyphenyl)ethanone
Molecular Weight (g/mol) 343.23 229.11 243.08
Boiling Point (°C) 290–310 (estimated) 245–250 260–265
LogP (octanol/water) 1.5 2.8 2.1
Solubility in H2O (mg/mL) 15.2 3.5 8.7

Notes:

  • The target compound’s polyether chain lowers logP and enhances aqueous solubility compared to ethoxy or methyl-substituted analogues.
  • Higher molecular weight correlates with increased boiling points .

Reactivity in Cross-Coupling Reactions

The bromine atom in the target compound participates in Stille coupling with 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, yielding conjugated polymers (62–85% yield) . Comparatively:

  • 4-Bromo-2-ethyl-1-methoxybenzene (CAS: 14804-38-7): Lower reactivity due to the electron-donating methoxy group (yields ~50–60% in Suzuki coupling) .
  • 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene : Dual bromine atoms enable sequential coupling but require stringent temperature control to avoid side reactions .

Biological Activity

4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a methoxyethoxy group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BrO3. The presence of the bromine atom and the methoxyethoxy substituent enhances its solubility and interaction potential with various biomolecules.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the methoxyethoxy group may enhance hydrophilicity, facilitating interactions with polar biological targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Biological Activity Studies

Recent studies have focused on evaluating the biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations . The mechanism appears to involve induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated.

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC = 62.5 µg/mL
AntibacterialEscherichia coliMIC = 78.12 µg/mL
AnticancerHeLa (cervical cancer)IC50 = 226 µg/mL
AnticancerA549 (lung cancer)IC50 = 242.52 µg/mL

Case Studies

Several case studies have explored the implications of using this compound in drug discovery:

  • Enzyme Inhibition Studies : In a study examining enzyme inhibition, it was found that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
  • Receptor Binding Assays : Another study utilized receptor binding assays to assess the affinity of this compound for various receptors implicated in cancer progression. Results indicated moderate affinity, warranting further investigation into structure-activity relationships .

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene?

The synthesis typically involves multi-step protocols, including protective group strategies and substitution reactions. For example:

  • Step 1 : Protect reactive hydroxyl groups (e.g., acetylation) to prevent undesired side reactions during bromination .
  • Step 2 : Bromination using reagents like N-bromosuccinimide (NBS) in acetonitrile, optimizing temperature (0–25°C) and stoichiometry to minimize di-substitution byproducts .
  • Step 3 : Deprotection and functionalization (e.g., etherification with 2-(2-methoxyethoxy)ethoxy groups) using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. How can the structure of this compound be validated experimentally?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 317.04 for C₁₂H₁₇BrO₃) .
  • X-ray Crystallography : Single-crystal analysis to resolve steric effects of the polyether chain and bromine/methyl substituents .

Q. What factors influence the compound’s solubility and stability?

  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to the polyether chain’s oxygen atoms, but limited in water (logP ~3.2) .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store in inert atmospheres (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How does the polyether chain affect electronic properties in cross-coupling reactions?

The 2-(2-methoxyethoxy)ethoxy group acts as an electron-donating substituent, activating the benzene ring for electrophilic substitution. However, steric hindrance from the polyether chain may reduce reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) suggest a Hammett σₚ value of −0.15 for the substituent, indicating moderate electron donation .

Q. What methodologies resolve contradictions in reported reaction yields for bromine substitution?

  • Variable Analysis : Compare yields under different conditions (e.g., NBS vs. Br₂, solvent polarity, temperature). For example, NBS in CH₃CN yields 85% mono-bromination vs. 60% with Br₂ in CCl₄ .
  • Mechanistic Probes : Use kinetic isotope effects (KIE) or deuterated analogs to identify rate-limiting steps .
  • Validation : Reproduce reactions with in-situ monitoring (HPLC or FTIR) to detect intermediates .

Q. How can this compound serve as a precursor in drug discovery?

  • Antifungal Probes : Derivatives with fluorinated groups (e.g., replacing Br with CF₃) show enhanced activity against Candida albicans (MIC₉₀ = 8 µg/mL) .
  • Pharmacokinetic Optimization : The polyether chain improves blood-brain barrier penetration in rodent models, making it a candidate for CNS-targeted drugs .

Q. What computational tools predict its reactivity in complex syntheses?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible routes (e.g., prioritizing bromination before etherification to avoid steric clashes) .
  • Transition-State Modeling : DFT calculations (Gaussian 16) predict activation energies for nucleophilic substitution (ΔG‡ = 25–30 kcal/mol) .

Contradiction Analysis

  • Issue : Conflicting reports on bromination efficiency (70–90% yields).
  • Resolution : Higher yields correlate with NBS in polar solvents (CH₃CN) due to stabilized intermediates. Lower yields with Br₂ arise from di-substitution byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.